molecular formula C14H8F3N3O B13931902 1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carbaldehyde

1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carbaldehyde

Katalognummer: B13931902
Molekulargewicht: 291.23 g/mol
InChI-Schlüssel: IEDJVYVKAFONAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carbaldehyde: is a complex organic compound that features a pyrimidine ring, an indole structure, and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Pyrimidine Ring Formation: The pyrimidine ring can be constructed through cyclization reactions involving appropriate precursors like amidines or guanidines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted indole derivatives

Wissenschaftliche Forschungsanwendungen

1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carbaldehyde is unique due to its combination of a pyrimidine ring, an indole structure, and a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C14H8F3N3O

Molekulargewicht

291.23 g/mol

IUPAC-Name

1-pyrimidin-2-yl-4-(trifluoromethyl)indole-3-carbaldehyde

InChI

InChI=1S/C14H8F3N3O/c15-14(16,17)10-3-1-4-11-12(10)9(8-21)7-20(11)13-18-5-2-6-19-13/h1-8H

InChI-Schlüssel

IEDJVYVKAFONAU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)N(C=C2C=O)C3=NC=CC=N3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.